molecular formula C7H10N2O B2688211 5-(Cyclopropylmethyl)-1,2-oxazol-3-amine CAS No. 1496642-91-1

5-(Cyclopropylmethyl)-1,2-oxazol-3-amine

Cat. No. B2688211
CAS RN: 1496642-91-1
M. Wt: 138.17
InChI Key: GUCUNKRQCJDBBY-UHFFFAOYSA-N
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Description

“5-(Cyclopropylmethyl)-1,2-oxazol-3-amine” is a compound that contains an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen . The oxazole ring is substituted at the 5-position with a cyclopropylmethyl group, and at the 3-position with an amine group .


Chemical Reactions Analysis

Oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents . The amine group at the 3-position could potentially be protonated or alkylated.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of other functional groups. Oxazoles are generally stable compounds but can be sensitive to acid and base .

Scientific Research Applications

Tetrahydro-1,3-oxazepines Synthesis

Skvorcova, Grigorjeva, and Jirgensons (2015) developed an efficient method for synthesizing tetrahydro-1,3-oxazepines through the regioselective intramolecular amination of cyclopropylmethyl cation. This synthesis route highlights the potential of cyclopropylmethyl derivatives in constructing complex heterocyclic compounds, which could have implications in pharmaceutical research and development (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Anticancer Evaluation of Novel Derivatives

Kattimani et al. (2013) synthesized a series of novel triazolin-3-one derivatives and evaluated their anticancer activities against the NCI-60 Human Tumor Cell Line. The compound identified as NSC: 761736/1 showed promising activity against various cancer types, including leukemia and non-small cell lung cancer, suggesting the utility of 5-(Cyclopropylmethyl)-1,2-oxazol-3-amine derivatives in cancer research (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

Multicomponent Synthesis of Pyrrolo[3,4-b]pyridin-5-one

Janvier, Sun, Bienaymé, and Zhu (2002) reported a novel multicomponent synthesis of 5-aminooxazole, demonstrating the versatility of cyclopropylmethyl derivatives in facilitating the construction of complex nitrogen-containing heterocycles. This research underscores the potential for these compounds in the development of new materials and pharmaceuticals (Janvier, Sun, Bienaymé, & Zhu, 2002).

Novel Conformationally Constrained Cysteines Synthesis

Clerici, Gelmi, and Pocar (1999) explored the synthesis of 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, demonstrating the role of cyclopropylmethyl derivatives in generating conformationally constrained amino acids. Such compounds could have significant applications in peptide research, potentially leading to the development of novel peptides with unique biological activities (Clerici, Gelmi, & Pocar, 1999).

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its biological target. Many drugs containing oxazole rings are used for their antimicrobial properties .

Safety and Hazards

As with any chemical compound, handling “5-(Cyclopropylmethyl)-1,2-oxazol-3-amine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in biological assays, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

5-(cyclopropylmethyl)-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-4-6(10-9-7)3-5-1-2-5/h4-5H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCUNKRQCJDBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopropylmethyl)-1,2-oxazol-3-amine

CAS RN

1496642-91-1
Record name 5-(cyclopropylmethyl)-1,2-oxazol-3-amine
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